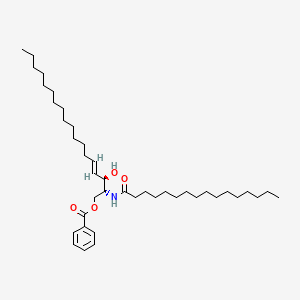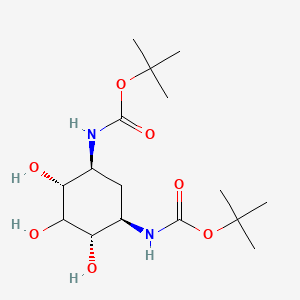
bis(N-Boc)-2-deoxystreptamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(N-Boc)-2-deoxystreptamine: is a chemical compound that features two tert-butoxycarbonyl (Boc) protecting groups attached to the amino groups of 2-deoxystreptamine. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly significant in the field of peptide synthesis and other areas of organic chemistry due to its stability and ease of deprotection.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(N-Boc)-2-deoxystreptamine typically involves the protection of the amino groups of 2-deoxystreptamine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
2-deoxystreptamine+2Boc2O→this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(N-Boc)-2-deoxystreptamine undergoes various chemical reactions, including:
Deprotection: Removal of the Boc groups using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The amino groups can participate in nucleophilic substitution reactions once the Boc groups are removed.
Reduction: The compound can be reduced to form the corresponding amines.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Reduction: Reducing agents like sodium borohydride (NaBH4).
Major Products Formed:
Deprotection: 2-deoxystreptamine.
Substitution: Various substituted derivatives of 2-deoxystreptamine.
Reduction: Reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(N-Boc)-2-deoxystreptamine is used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis. The Boc groups protect the amino functionalities during various synthetic steps, allowing for selective reactions at other sites.
Biology and Medicine: In biological research, this compound is used in the study of aminoglycoside antibiotics. The protected form allows for modifications and conjugations that can help in understanding the structure-activity relationships of these antibiotics.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug candidates. Its stability and ease of deprotection make it a valuable intermediate in the production of active pharmaceutical ingredients (APIs).
Wirkmechanismus
The mechanism of action of bis(N-Boc)-2-deoxystreptamine primarily involves the protection of amino groups. The Boc groups prevent unwanted reactions at the amino sites during synthetic processes. Upon deprotection, the free amino groups can participate in various biochemical interactions, including binding to molecular targets such as enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
N-Boc-2-deoxystreptamine: Contains a single Boc group.
N-Cbz-2-deoxystreptamine: Contains a carbobenzyloxy (Cbz) protecting group.
N-Fmoc-2-deoxystreptamine: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness: Bis(N-Boc)-2-deoxystreptamine is unique due to the presence of two Boc groups, which provide enhanced protection for both amino functionalities. This dual protection allows for more selective and controlled synthetic processes compared to compounds with a single protecting group.
Eigenschaften
IUPAC Name |
tert-butyl N-[(1R,2S,4R,5S)-2,3,4-trihydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O7/c1-15(2,3)24-13(22)17-8-7-9(11(20)12(21)10(8)19)18-14(23)25-16(4,5)6/h8-12,19-21H,7H2,1-6H3,(H,17,22)(H,18,23)/t8-,9+,10+,11-,12? |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADAQTGBCQCVSZ-ZLERWKPPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C(C(C1O)O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H]([C@H](C([C@H]1O)O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4,5,10,15-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene](/img/structure/B574665.png)
![5H-3,7-Methano[1,3]oxazolo[3,2-a]pyridine](/img/structure/B574671.png)
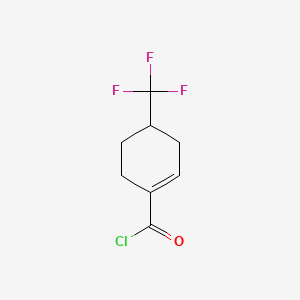
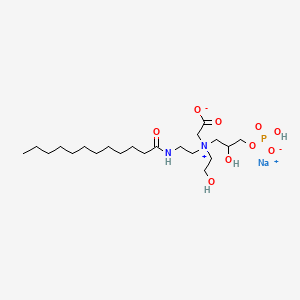

![sodium;2-[1-(1-propoxypropan-2-yloxy)propan-2-yloxy]acetate](/img/structure/B574676.png)
![Ethyl 4-[(piperidine-3-carbonyl)amino]benzoate](/img/structure/B574678.png)
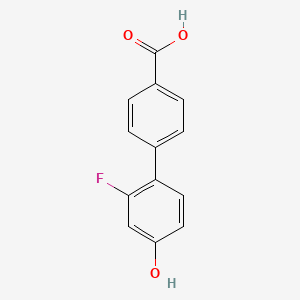

![5-(3-Methoxyprop-1-en-1-yl)-1H-benzo[d]imidazole](/img/structure/B574682.png)
